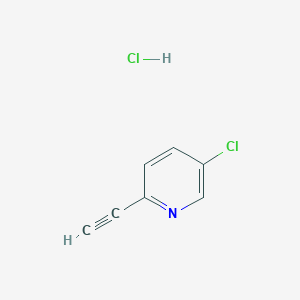

5-Chloro-2-ethynylpyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-ethynylpyridine hydrochloride: is a chemical compound with the molecular formula C7H5Cl2N and a molecular weight of 174.03 g/mol . It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynylpyridine hydrochloride involves the reaction of 5-chloro-2-ethynylpyridine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-ethynylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Aplicaciones Científicas De Investigación

Synthetic Applications

5-Chloro-2-ethynylpyridine hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the following applications:

- Organic Synthesis : It is utilized in the synthesis of complex organic molecules, particularly those involving pyridine derivatives. The presence of the ethynyl group enhances its reactivity, making it suitable for coupling reactions and other synthetic transformations.

- Catalytic Reactions : This compound can act as a catalyst or co-catalyst in reactions involving alkynes and azides, contributing to the efficiency of copper-catalyzed click chemistry processes. Such reactions are pivotal in drug discovery and materials science.

Biological Applications

Research indicates that this compound may interact with various biological targets, particularly within the realm of neuropharmacology:

- Metabotropic Glutamate Receptor Modulation : Similar compounds have been studied as allosteric modulators of metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. These interactions suggest potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety disorders .

- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against excitotoxicity induced by glutamate and NMDA receptor activation. This positions this compound as a candidate for further investigation in neuroprotective strategies .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Chlorine substitution at position 5 | Neuropharmacology, Organic Synthesis |

| 2-Methyl-6-(phenylethynyl)-pyridine | Ethynyl group with methyl substitution | Neuroprotection, mGluR modulation |

| 3-Ethynylpyridine | Ethynyl group at position 3 | Synthesis of pharmaceuticals |

| 5-Ethynylpyridine | Ethynyl group at position 5 | Potential biological activity |

Case Studies

-

Study on mGluR5 Antagonists :

Research has demonstrated that compounds structurally related to this compound can effectively block mGluR5 receptors, leading to significant neuroprotective effects in neuronal cultures exposed to excitotoxic agents. This highlights the potential for developing new therapeutic agents targeting mGluR pathways . -

Synthesis of Novel Pyridine Derivatives :

A study focused on synthesizing novel pyridine derivatives using this compound as a key intermediate demonstrated its effectiveness in producing compounds with enhanced biological activity. This underscores its utility in medicinal chemistry for drug development .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-ethynylpyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

2-Ethynylpyridine: Similar structure but lacks the chlorine atom.

5-Chloro-2-methylpyridine: Similar structure but has a methyl group instead of an ethynyl group.

Uniqueness: 5-Chloro-2-ethynylpyridine hydrochloride is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical properties. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a versatile building block in synthetic chemistry .

Actividad Biológica

5-Chloro-2-ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N and a molecular weight of 174.03 g/mol. It features a pyridine ring that is substituted with both a chloro group and an ethynyl group, making it a member of the pyridine derivatives family. The compound's structure allows for unique reactivity patterns and potential biological activities, which are of significant interest in pharmaceutical research.

The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly in neurological contexts. Its structural characteristics suggest that it may function as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in synaptic transmission and plasticity. Research indicates that compounds similar to this compound can modulate mGluR5, potentially offering therapeutic benefits in conditions such as stroke and neurodegenerative diseases .

Cytotoxic Activity

Recent investigations into related compounds have highlighted their ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant for the development of anticancer agents. The presence of an ethynyl group in this compound suggests it may also interact with cellular thiols, thus affecting cell viability through similar pathways .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics and biological activities:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | 1956341-52-8 | Potential mGluR modulation; neuroprotective effects | - |

| (5-Chloropyridin-2-yl)methanamine | 67938-76-5 | Antidepressant-like effects in animal models | 0.76 |

| 5-Bromo-2-ethynylpyridine | 1956341-52-X | Induces ferroptosis; potential anticancer agent | 0.67 |

| MPEP (2-methyl-6-(phenylethynyl)-pyridine) | - | Neuroprotective; mGluR5 antagonist | - |

Unique Properties

The unique combination of chloro and ethynyl groups in this compound distinguishes it from other pyridine derivatives, contributing to its distinctive reactivity and potential biological activities not found in simpler analogs .

Neuroprotective Studies

In one study focusing on mGluR antagonists, compounds similar to this compound were administered to rodent models post-stroke. Results indicated significant recovery in sensorimotor functions without exacerbating brain damage, suggesting a promising avenue for future research into its therapeutic applications .

Ferroptosis Induction

Research on related compounds has shown that those with alkyne functionalities can selectively induce ferroptosis in cancer cells. This highlights a potential pathway for developing novel anticancer therapies based on the structural features of this compound .

Propiedades

IUPAC Name |

5-chloro-2-ethynylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTDEQDIPDVKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.